4-bromo-N-methylnaphthalen-1-amine
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Overview
Description
4-Bromo-N-methylnaphthalen-1-amine is an organic compound with the molecular formula C11H10BrN It is a derivative of naphthalene, where a bromine atom is substituted at the 4th position and a methylamine group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methylnaphthalen-1-amine typically involves the bromination of naphthalene followed by amination. One common method is the bromination of naphthalene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The resulting 4-bromonaphthalene is then subjected to a nucleophilic substitution reaction with methylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methylnaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-methoxy-N-methylnaphthalen-1-amine.
Oxidation: Naphthoquinones are formed.
Reduction: Dihydronaphthalenes are the major products.
Scientific Research Applications
4-Bromo-N-methylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-methylnaphthalen-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-naphthylamine: Similar structure but lacks the methyl group.
1-Amino-4-bromonaphthalene: Another closely related compound with similar reactivity.
Uniqueness
4-Bromo-N-methylnaphthalen-1-amine is unique due to the presence of both bromine and methylamine groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
4-bromo-N-methylnaphthalen-1-amine |
InChI |
InChI=1S/C11H10BrN/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,13H,1H3 |
InChI Key |
LHZSKEFBVKPQRL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
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